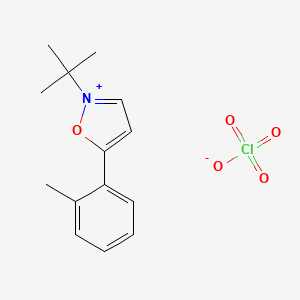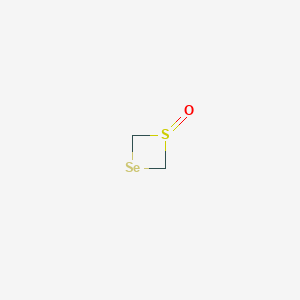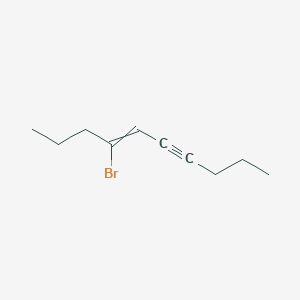
2-Methylnaphthalene-1,4-dione;pyridine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylnaphthalene-1,4-dione;pyridine-3-carboxylic acid is a compound that combines two distinct chemical structures: 2-methylnaphthalene-1,4-dione and pyridine-3-carboxylic acid The former is a derivative of naphthoquinone, while the latter is a derivative of pyridine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-methylnaphthalene-1,4-dione typically involves the oxidation of 2-methylnaphthalene using reagents such as chromium trioxide or potassium permanganate. The reaction conditions often require an acidic medium and elevated temperatures to facilitate the oxidation process.
Pyridine-3-carboxylic acid can be synthesized through the oxidation of 3-methylpyridine using oxidizing agents like potassium permanganate or nitric acid. The reaction is usually carried out under reflux conditions to ensure complete oxidation.
Industrial Production Methods
Industrial production of these compounds often involves large-scale oxidation processes using continuous flow reactors. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Methylnaphthalene-1,4-dione and pyridine-3-carboxylic acid undergo various chemical reactions, including:
Oxidation: Both compounds can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the quinone structure of 2-methylnaphthalene-1,4-dione to hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, potassium permanganate, nitric acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents, acylating agents.
Major Products
Oxidation Products: More oxidized quinone derivatives.
Reduction Products: Hydroquinone derivatives.
Substitution Products: Various substituted aromatic compounds.
Aplicaciones Científicas De Investigación
2-Methylnaphthalene-1,4-dione and pyridine-3-carboxylic acid have numerous applications in scientific research:
Chemistry: Used as intermediates in the synthesis of more complex organic molecules.
Biology: Studied for their potential biological activities, including anticancer and antimicrobial properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-methylnaphthalene-1,4-dione involves its ability to undergo redox reactions, which can generate reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, leading to apoptosis or cell death. The compound can also interact with various enzymes and proteins, affecting their function and activity .
Pyridine-3-carboxylic acid, on the other hand, can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit unique chemical and biological properties, contributing to their potential therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Phthiocol (2-hydroxy-3-methylnaphthalene-1,4-dione): A hydroxy analog of 2-methylnaphthalene-1,4-dione with similar anticancer and antihemorrhagic properties.
1H-Pyrazolo[3,4-b]pyridines: A group of heterocyclic compounds with similar structural features and potential biomedical applications.
Uniqueness
2-Methylnaphthalene-1,4-dione;pyridine-3-carboxylic acid is unique due to its combined structure, which allows it to exhibit properties of both naphthoquinone and pyridine derivatives
Propiedades
Número CAS |
651031-71-9 |
|---|---|
Fórmula molecular |
C17H13NO4 |
Peso molecular |
295.29 g/mol |
Nombre IUPAC |
2-methylnaphthalene-1,4-dione;pyridine-3-carboxylic acid |
InChI |
InChI=1S/C11H8O2.C6H5NO2/c1-7-6-10(12)8-4-2-3-5-9(8)11(7)13;8-6(9)5-2-1-3-7-4-5/h2-6H,1H3;1-4H,(H,8,9) |
Clave InChI |
SDTDEZOKUOYTSI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)C2=CC=CC=C2C1=O.C1=CC(=CN=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Methyl-6-[3-(trimethylsilyl)propoxy]hex-1-YN-3-OL](/img/structure/B12613827.png)




![1,1'-[3-(tert-Butylperoxy)prop-1-ene-1,3-diyl]dibenzene](/img/structure/B12613867.png)
![3,4-Difluorobicyclo[4.1.0]hepta-1,3,5-triene](/img/structure/B12613868.png)
![3-[(4-Methoxyphenyl)sulfanyl]-4,5,6-trimethyl-1-phenylpyridin-2(1H)-one](/img/structure/B12613878.png)
![3-(9-Chloro-2-oxo-2lambda~5~-benzo[h]isoquinolin-6-yl)propanenitrile](/img/structure/B12613884.png)



![N-[2-(1-Benzothiophen-2-yl)phenyl]-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B12613909.png)
